
(2,4-Difluoro-3-(trifluoromethoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Difluoro-3-(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F5O2/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2,14H,3H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2,4-Difluoro-3-(trifluoromethoxy)phenyl)methanol” is a liquid at ambient temperature . It has a molecular weight of 228.12 .Scientific Research Applications
Organocatalysis : The compound has been utilized in the field of organocatalysis. For example, a study by Lu et al. (2008) explored the use of related compounds in the enantioselective epoxidation of α,β-enones, demonstrating their potential as effective catalysts in organic synthesis (Lu, Xu, Liu, & Loh, 2008).
Palladium Nanoparticle Stabilization : Moreno-Mañas, Pleixats, and Villarroya (2001) researched the stabilization of palladium(0) nanoparticles by 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one, demonstrating its utility in fluorous phase catalysis for Suzuki cross-couplings and Heck reactions (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Electrosynthesis : Furuta and Fuchigami (1998) explored the anodic oxidation of related fluorinated compounds, demonstrating their application in electrosynthetic methods for organic compounds (Furuta & Fuchigami, 1998).
Photophysical Studies : Research by Liu et al. (2019) delved into the photophysical properties of similar compounds, providing insights into their potential applications in sensing mechanisms (Liu et al., 2019).
Molecular Logic Devices : Zammit et al. (2015) studied the excited-state photophysical properties of 1,3,5-triarylpyrazolines in methanol, which incorporate a similar molecular structure, for potential use in molecular logic devices (Zammit et al., 2015).
Fluorescence Spectroscopy : Goto et al. (1975) investigated the tautomeric structures of related fluorinated compounds using fluorescence spectroscopy, which is relevant for understanding their behavior in various solvents (Goto et al., 1975).
X-ray Crystallography and Hydrogen Bonding Studies : Zhang et al. (2015) conducted X-ray crystallographic analysis and studied the hydrogen bond structure of tris(2-(dimethylamino)phenyl)methanol salts, providing valuable insights into the roles of anions and hydrogen bonds (Zhang et al., 2015).
Lanthanum Dibenzoylmethanide Hydroxido Cluster Formation : Andrews et al. (2007) explored the reaction of lanthanide chloride with dibenzoylmethane in methanol, leading to the formation of a lanthanum dibenzoylmethanide hydroxido cluster, highlighting the compound's potential in coordination chemistry (Andrews et al., 2007).
Safety and Hazards
This compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It’s known that fluorinated compounds like this often interact with their targets through a mechanism based on the nucleophilic attack of a carbon-sulfur bond on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
[2,4-difluoro-3-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2,14H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOXDKMUAZXCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

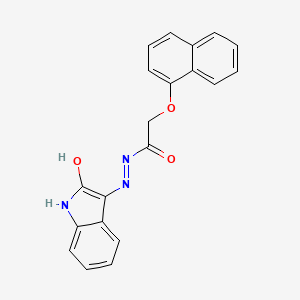

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2432114.png)
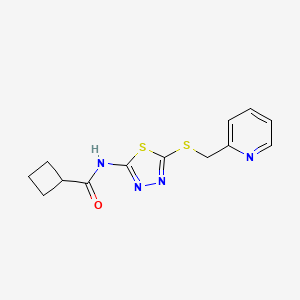
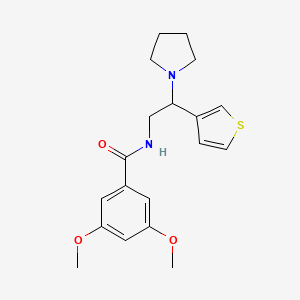

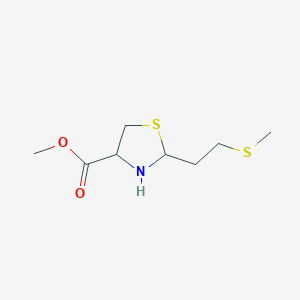
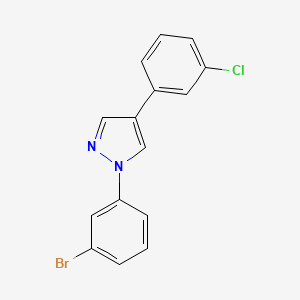

![2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2432123.png)



![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2432130.png)